molecular formula C12H18O2 B2427316 [3-(2,2-Dimethylpropoxy)phenyl]methanol CAS No. 444922-27-4

[3-(2,2-Dimethylpropoxy)phenyl]methanol

Cat. No. B2427316
CAS RN: 444922-27-4
M. Wt: 194.274
InChI Key: MWGDRRKXELMCDN-UHFFFAOYSA-N
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Description

“[3-(2,2-Dimethylpropoxy)phenyl]methanol” is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 .

Scientific Research Applications

  • Catalysis in Organic Synthesis :

    • Jun Lu et al. (2008) explored the use of a related compound, (1R,3S,4S)-2-Azanorbornyl-3-methanol, as a catalyst in the enantioselective epoxidation of α,β-enones. This demonstrates the potential for derivatives of [3-(2,2-Dimethylpropoxy)phenyl]methanol in catalytic applications, particularly in achieving high enantioselectivities in organic synthesis (Jun Lu et al., 2008).
  • Asymmetric Synthesis :

    • Junyang Jung et al. (2000) synthesized a compound similar to this compound and evaluated its use as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This illustrates the importance of such compounds in facilitating chiral control in chemical syntheses (Junyang Jung et al., 2000).
  • Conformational and Structural Analysis :

    • Research by Junkai Zhang et al. (2015) on tris(2-(dimethylamino)phenyl)methanol, a compound structurally related to this compound, involved X-ray crystallography and NMR spectroscopy. These techniques are crucial for understanding the conformation and hydrogen bonding of such compounds (Junkai Zhang et al., 2015).
  • Photophysical Properties and Sensing Applications :

    • Songsong Liu et al. (2019) conducted a study on 2-(4-(Dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4Hchromen-4-one (HOF), synthesized from a similar compound, and investigated its photophysical properties. This research provides insights into the potential use of derivatives of this compound in sensing applications, especially for detecting alcohols (Songsong Liu et al., 2019).

properties

IUPAC Name

[3-(2,2-dimethylpropoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)9-14-11-6-4-5-10(7-11)8-13/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGDRRKXELMCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(neopentyloxy)benzoate (4.51 g, 20.3 mmol) in tetrahydrofuran (100 ml) was added lithium aluminum hydride (1.93 g, 50.75 mmol) by small portions under ice-cooling, and the mixture was stirred at room temperature for 2 hrs. To the mixture were successively added slowly water (2 ml), 15% aqueous sodium hydroxide solution (2 ml) and water (6 ml) under ice-cooling. The obtained solid was filtered with celite, washed thoroughly with ethyl acetate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1) to give 3-(neopentyloxy)benzyl alcohol (3.81 g, 97%) as a colorless transparent oil.
Name
methyl 3-(neopentyloxy)benzoate
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

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